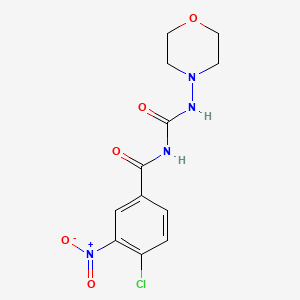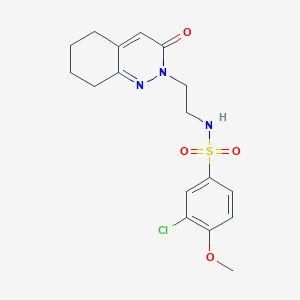
3-chloro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is an organic compound known for its multifaceted role in scientific research. It comprises a chloro-methoxy-benzene sulfonamide structure combined with a tetrahydrocinnolin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process that involves the chlorination of benzene, followed by methoxylation and sulfonamidation
Industrial Production Methods
On an industrial scale, the production involves optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Techniques like crystallization and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methoxy group, leading to the formation of quinones.
Reduction: : Reduction typically targets the sulfonamide group, converting it into amine derivatives.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride.
Substitution: : Conducting reactions in polar aprotic solvents with nucleophiles like thiols or amines.
Major Products
Oxidation: : Formation of corresponding quinones.
Reduction: : Generation of amine-substituted benzenesulfonamide derivatives.
Substitution: : Diverse products based on the nucleophile used, often leading to significant changes in the compound's properties.
Scientific Research Applications
Chemistry
In chemistry, the compound is studied for its potential as an intermediate in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology
Biologically, it serves as a probe in studies related to cell signaling pathways due to its ability to interact with specific proteins and enzymes.
Medicine
Medically, it is investigated for its potential as an anticancer agent, given its structural resemblance to known bioactive molecules.
Industry
In industry, its applications range from being a precursor in the synthesis of dyes and pigments to being a component in agrochemical formulations.
Mechanism of Action
The compound exerts its effects through various mechanisms, primarily involving the inhibition of specific enzymes and interference with molecular pathways. It targets pathways associated with cell growth and apoptosis, making it a candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzenesulfonamide: : Lacks the tetrahydrocinnolin moiety, making it less bioactive.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide: : Without the chloro or methoxy groups, resulting in different chemical reactivity and biological activity.
Chloro-methoxy-benzene derivatives: : Generally exhibit different pharmacokinetics due to the absence of the sulfonamide group.
Uniqueness
3-chloro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide stands out due to its unique structural combination, which imparts distinctive chemical reactivity and biological activity not observed in simpler analogs.
Hope this dives deep enough for your needs! What do you think?
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-25-16-7-6-13(11-14(16)18)26(23,24)19-8-9-21-17(22)10-12-4-2-3-5-15(12)20-21/h6-7,10-11,19H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYIXQHSZWXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4h,5h,6h,7h-[1,3]oxazolo[4,5-c]pyridin-4-one](/img/structure/B2445015.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445018.png)
![1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2445019.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2445021.png)
![N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2445022.png)

![1-[(5-Chloropyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2445027.png)
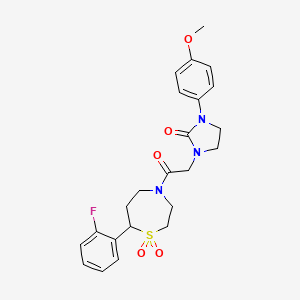
![4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2445030.png)
![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2445031.png)
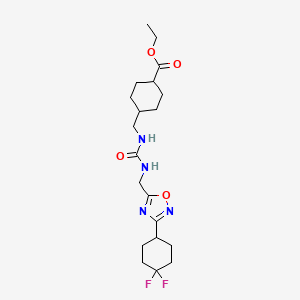
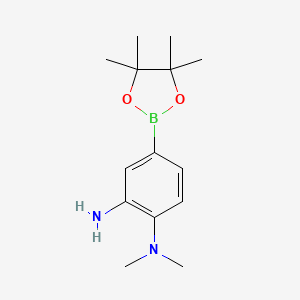
![2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2445034.png)
